2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O2/c27-19-8-6-17(7-9-19)13-29-23(33)15-32-22-11-10-20(28)12-21(22)24-25(32)26(34)31(16-30-24)14-18-4-2-1-3-5-18/h1-12,16H,13-15H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODGAMYJMPTWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. Common reagents used in this step include strong acids or bases, and the reaction is typically carried out under reflux conditions.
Introduction of Benzyl Groups: Benzyl groups are introduced through alkylation reactions, often using benzyl halides in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and fluorine positions, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under reflux or room temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs, based on evidence provided:
Structural and Electronic Differences
- Fluorine Positioning: The target compound’s 8-fluoro substituent likely contributes to electron-withdrawing effects, stabilizing the indole ring and modulating π-π stacking interactions.
- Acetamide Substituents : The 4-fluorobenzyl group in the target compound offers a para-fluorine configuration, optimizing dipole interactions with target proteins. Analog 1’s 3-chloro-4-methylphenyl group introduces steric and electronic effects that may reduce binding affinity but enhance hydrophobicity .
- Benzyl Modifications : Analog 2’s 2-methoxybenzyl group improves aqueous solubility via hydrogen bonding, whereas Analog 3’s 2-chlorobenzyl group prioritizes lipophilicity for blood-brain barrier penetration .
Biological Activity
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound belonging to the indole derivative class. Its unique structural features, including a pyrimidoindole core and various functional groups, suggest significant potential for diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Structural Features
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₄O |
| Molecular Weight | 350.36 g/mol |
| Core Structure | Pyrimido[5,4-b]indole |
| Functional Groups | Benzyl, fluoro, acetamide |
The presence of the fluorine atom and benzyl moieties enhances its chemical reactivity and potential for interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of indole compounds can inhibit cancer cell proliferation. The unique structure of this compound may allow it to interact with cancer-related pathways, although specific mechanisms remain to be elucidated.
- Neuroprotective Effects : Indole derivatives are being explored for their neuroprotective properties. This compound may exhibit potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease management .
- Antioxidant Properties : The compound's structure may contribute to its ability to scavenge free radicals, thereby offering protective effects against oxidative stress-related damage.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Common methods include:
- Formation of the Pyrimidine Core : Utilizing reagents such as potassium permanganate for oxidation.
- Benzyl Substitution : Employing electrophilic substitution reactions to introduce the benzyl moieties.
- Acetamide Formation : Reaction with acetic anhydride or acetamide under controlled conditions.
Case Studies
A few notable studies have focused on the biological evaluation of similar compounds:
- Study on Indole Derivatives : A series of indole-based compounds were evaluated for their anticancer properties, demonstrating significant inhibition of cell proliferation in various cancer cell lines.
- Neuroprotective Agents : Research on AChE inhibitors highlighted that similar compounds could significantly reduce Aβ aggregation and improve cognitive function in animal models of Alzheimer's disease .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrimido[5,4-b]indole core in this compound?
- The pyrimido[5,4-b]indole scaffold can be synthesized via cyclocondensation of β-keto esters with substituted indole precursors under mild, metal-free conditions. For example, fluorinated pyrimidines are efficiently prepared using β-CF3-aryl ketones and urea derivatives, achieving yields >80% under aqueous acidic conditions . Key intermediates (e.g., 3-benzyl-8-fluoro-4-oxo-3H-pyrimidoindole) require regioselective fluorination at the indole C8 position using Selectfluor or analogous reagents.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Multi-nuclear NMR (1H, 13C, 19F) is critical for verifying regiochemistry. For instance:
- 19F NMR : A singlet near δ -110 ppm confirms the presence of the 8-fluoro substituent on the indole ring .
- 1H NMR : Distinct coupling patterns (e.g., doublets for benzyl protons at δ 4.8–5.2 ppm) validate the acetamide sidechain orientation .
Q. What preliminary biological assays are suitable for evaluating this compound's activity?
- Target engagement assays (e.g., kinase inhibition or protein-binding studies) should precede cellular models. For fluorinated heterocycles, competitive fluorescence polarization (FP) assays are recommended to quantify binding affinity (IC50). Follow-up cytotoxicity screening in cancer cell lines (e.g., HCT-116 or MCF-7) can identify apoptosis-inducing activity at µM concentrations .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final coupling step?
- The N-(4-fluorobenzyl)acetamide sidechain often exhibits poor reactivity due to steric hindrance. Strategies include:
- Using EDC·HCl/HOBt-mediated coupling at 0°C to minimize racemization .
- Switching to PyBOP or HATU as coupling agents, which improve activation of carboxyl intermediates .
Q. How should researchers resolve contradictions in reported spectral data for fluorinated pyrimidoindoles?
- Discrepancies in 13C NMR chemical shifts (e.g., C4 carbonyl at δ 170–175 ppm vs. δ 165–168 ppm) may arise from solvent polarity or tautomerism. Solutions:
- Compare data in consistent solvents (e.g., DMSO-d6 vs. CDCl3) .
- Perform variable-temperature NMR to detect tautomeric equilibria .
Q. What mechanistic insights guide the rational design of analogs with improved pharmacokinetics?
- Metabolic stability : Replace the 4-fluorobenzyl group with bioisosteres (e.g., 4-CF3 or 4-OCF3) to reduce CYP450-mediated oxidation .
- Solubility : Introduce polar substituents (e.g., sulfone or phosphonate groups) on the pyridine ring while maintaining LogP <3 .
- Permeability : Molecular dynamics simulations predict blood-brain barrier penetration based on topological polar surface area (TPSA <90 Ų) .
Methodological Considerations
Q. What analytical techniques are essential for purity assessment?
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm. Purity ≥95% is required for biological testing .
- Elemental analysis : Carbon and nitrogen percentages must align with theoretical values within ±0.4% .
Q. How can researchers mitigate challenges in scaling up the synthesis?
- Flow chemistry : Continuous flow reactors enhance reproducibility for exothermic steps (e.g., cyclocondensation) by controlling residence time and temperature .
- Process optimization : Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, solvent ratio) affecting yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
